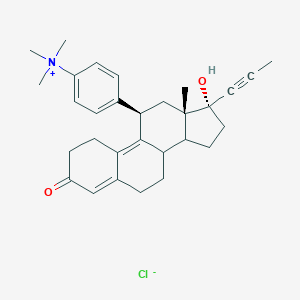

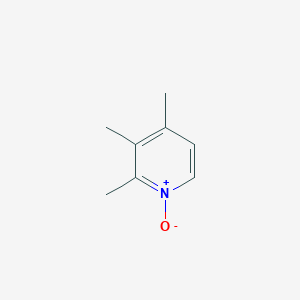

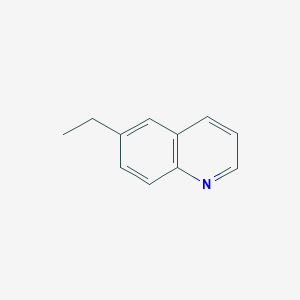

![molecular formula C10H13N3O B035081 3-[ethyl(methyl)amino]-1H-benzimidazol-2-one CAS No. 102616-90-0](/img/structure/B35081.png)

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[ethyl(methyl)amino]-1H-benzimidazol-2-one” is a type of benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicinal chemistry . They have been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of benzimidazoles usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule can provide a number of active drugs .Molecular Structure Analysis

The molecular structure of benzimidazoles, including “3-[ethyl(methyl)amino]-1H-benzimidazol-2-one”, is characterized by a fused ring structure consisting of a benzene ring and an imidazole ring .Chemical Reactions Analysis

Benzimidazoles, including “3-[ethyl(methyl)amino]-1H-benzimidazol-2-one”, can participate in a variety of chemical reactions. For example, they can act as corrosion inhibitors for metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .Mechanism of Action

The mechanism of action of benzimidazoles is often related to their ability to interact with biological targets. For example, the antibacterial activity of substituted benzimidazole derivatives can be explained by their competition with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .

Safety and Hazards

The compound “3-[ethyl(methyl)amino]-1H-benzimidazol-2-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Benzimidazoles, including “3-[ethyl(methyl)amino]-1H-benzimidazol-2-one”, continue to be a promising pharmacophore in medicinal chemistry . Future research may focus on further exploring their diverse pharmacological activities and developing new benzimidazole-based drugs with improved efficacy and safety profiles .

properties

IUPAC Name |

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-3-12(2)13-9-7-5-4-6-8(9)11-10(13)14/h4-7H,3H2,1-2H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIATWQAWJHOLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)N1C2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

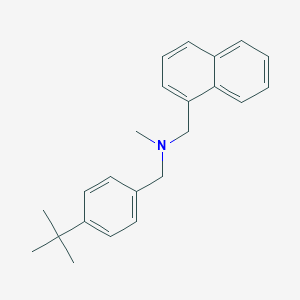

![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)

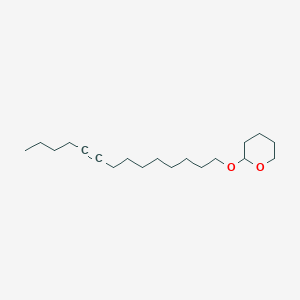

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)